2-Ethynylpyridin-4-amine
Overview
Description
2-Ethynylpyridin-4-amine is an organic compound with the molecular formula C7H6N2. It is a derivative of pyridine, characterized by the presence of an ethynyl group at the 2-position and an amino group at the 4-position of the pyridine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethynylpyridin-4-amine typically involves the following steps:
Starting Material: The synthesis begins with 4-bromo-2-aminopyridine.
Reaction Conditions: The reaction is usually carried out in a solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF) at elevated temperatures (around 60-80°C) for several hours.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the Sonogashira coupling reaction is scalable and can be adapted for large-scale synthesis. The use of continuous flow reactors and optimization of reaction conditions can enhance the efficiency and yield of the process.
Chemical Reactions Analysis
Types of Reactions
2-Ethynylpyridin-4-amine undergoes various types of chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: The compound can be reduced to form saturated derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst can be used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides under basic conditions.
Major Products
Oxidation: Formation of pyridine-4-carboxaldehyde or pyridine-4-carboxylic acid.
Reduction: Formation of 2-ethylpyridin-4-amine.
Substitution: Formation of N-alkyl or N-acyl derivatives of this compound.
Scientific Research Applications
2-Ethynylpyridin-4-amine has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceuticals, particularly those targeting neurological disorders and cancer.
Materials Science: The compound is used in the development of advanced materials, including conductive polymers and organic semiconductors.
Biological Research: It is employed in the study of enzyme inhibitors and as a ligand in coordination chemistry.
Industrial Applications: The compound finds use in the synthesis of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of 2-Ethynylpyridin-4-amine is primarily related to its interaction with biological targets:
Molecular Targets: It can interact with enzymes and receptors, modulating their activity.
Pathways Involved: The compound may influence signaling pathways involved in cell proliferation, apoptosis, and inflammation.
Comparison with Similar Compounds
Similar Compounds
2-Ethynylpyridine: Lacks the amino group at the 4-position.
4-Aminopyridine: Lacks the ethynyl group at the 2-position.
2-Aminopyridine: Lacks both the ethynyl group and the amino group at the 4-position.
Uniqueness
2-Ethynylpyridin-4-amine is unique due to the presence of both the ethynyl and amino groups, which confer distinct chemical reactivity and biological activity. This dual functionality makes it a versatile intermediate in organic synthesis and a valuable compound in medicinal chemistry .
Properties
IUPAC Name |
2-ethynylpyridin-4-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N2/c1-2-7-5-6(8)3-4-9-7/h1,3-5H,(H2,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FDDMCWZGQTZWFR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1=NC=CC(=C1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10610492 | |
Record name | 2-Ethynylpyridin-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10610492 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
118.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
667932-24-3 | |
Record name | 2-Ethynylpyridin-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10610492 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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